molecular formula C18H25N7O3 B15014463 4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B15014463
M. Wt: 387.4 g/mol
InChI Key: NETQNWBGYYMVEJ-XDHOZWIPSA-N
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Description

4-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a morpholine moiety, and a hydrazone linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Hydrazone Linkage: The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Triazine Ring Formation: The hydrazone is then reacted with cyanuric chloride under basic conditions to form the triazine ring.

    Morpholine Substitution: Finally, the morpholine moiety is introduced through nucleophilic substitution, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazine ring or the hydrazone linkage, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazone linkage.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers and materials for enhanced properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial and fungal strains.

Medicine

    Drug Development: The compound is explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

Industry

    Agriculture: It can be used in the development of agrochemicals for pest control.

    Pharmaceuticals: The compound is a valuable intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways.

    DNA Interaction: It can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-1,3,5-TRIAZIN-2-AMINE: Lacks the morpholine moiety.

    4-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE: Contains a piperidine ring instead of morpholine.

Uniqueness

The presence of the morpholine moiety in 4-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE enhances its solubility and bioavailability, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C18H25N7O3

Molecular Weight

387.4 g/mol

IUPAC Name

2-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H25N7O3/c1-24(2)17-20-16(21-18(22-17)25-7-9-28-10-8-25)23-19-12-13-5-6-14(26-3)11-15(13)27-4/h5-6,11-12H,7-10H2,1-4H3,(H,20,21,22,23)/b19-12+

InChI Key

NETQNWBGYYMVEJ-XDHOZWIPSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C=C(C=C3)OC)OC

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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